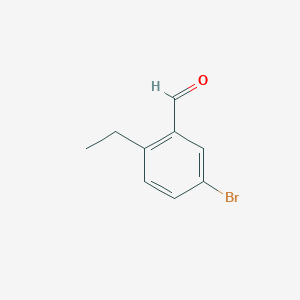
5-Bromo-2-ethylbenzaldehyde
概要
説明
“5-Bromo-2-ethylbenzaldehyde” is a chemical compound with the molecular formula C9H9BrO. It has an average mass of 229.071 Da and a monoisotopic mass of 227.978592 Da .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The compound has a specific arrangement of atoms and bonds, which can be visualized using 3D molecular modeling . Vibrational spectral studies can provide further insights into the molecular structure .科学的研究の応用
Environmental Chemistry
5-Bromo-2-ethylbenzaldehyde derivatives play a significant role in environmental chemistry, particularly in the detection and extraction of metal ions. A study by (Fathi & Yaftian, 2009) demonstrates the use of a Schiff base ionophore derived from 5-bromo-2-hydroxybenzaldehyde for the preconcentration of copper(II) ions in water samples. This method enhances the efficiency of metal ion detection in environmental samples.
Organic Synthesis and Medicinal Chemistry
The compound is utilized in organic synthesis, contributing to the development of new materials and medicinal compounds. A review highlighted by (Ghosh & Ray, 2017) emphasizes the advancements in the use of bromobenzaldehydes, including this compound, in palladium-catalyzed cross-coupling conditions, which is crucial for constructing compounds with biological and medicinal applications.
Photophysical Properties and Material Science
In material science, derivatives of this compound are investigated for their photophysical properties. (Aguiar et al., 2022) explore the effect of bromine substitution on the linear and nonlinear optical properties of certain benzaldehydes, highlighting their potential as nonlinear optical materials.
Analytical Chemistry
Analytical applications are also a focus, where derivatives of this compound are used for spectroscopic studies. (Balachandran, Santhi, & Karpagam, 2013) conducted spectroscopic studies on 5-bromo-2-methoxybenzaldehyde, providing insights into its molecular structure and stability, which is vital for various analytical applications.
Metal Complexation and Coordination Chemistry
The ability of this compound derivatives to form metal complexes is significant in coordination chemistry. Research by (Takjoo et al., 2014) on nickel(II) complexes derived from a derivative of this compound reveals its potential in the synthesis of new metal coordination compounds.
Synthesis of Novel Compounds
This compound is also instrumental in the synthesis of novel organic compounds. The work by (Thomson, Parrish, Pradhan, & Lakshman, 2015) on the palladium-catalyzed synthesis of polycyclic aromatic hydrocarbons from bromobenzaldehydes, including this compound, showcases its utility in creating complex organic structures.
Safety and Hazards
特性
IUPAC Name |
5-bromo-2-ethylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-2-7-3-4-9(10)5-8(7)6-11/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJVMRBOMDAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2536992.png)
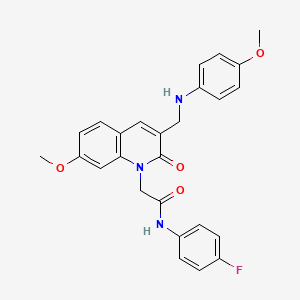
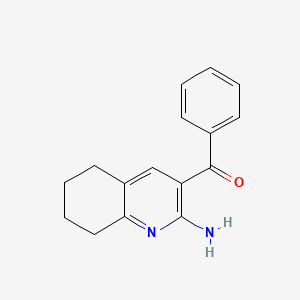
![3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B2536999.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2537000.png)
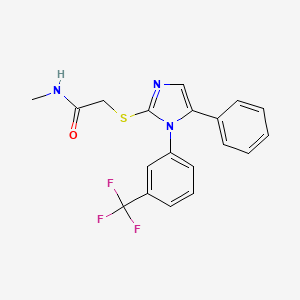
![1-butyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2537003.png)
![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-1-morpholinoethanone](/img/structure/B2537004.png)
![(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2537005.png)
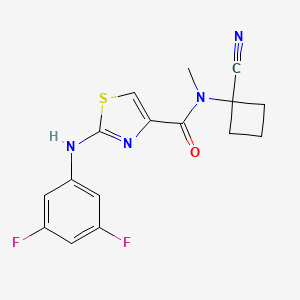

![Methyl 4-methyl-3-[2-methyl-5-(methylamino)-3-oxopyridazin-4-yl]benzoate](/img/structure/B2537013.png)

![2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2537015.png)